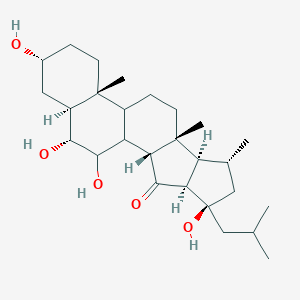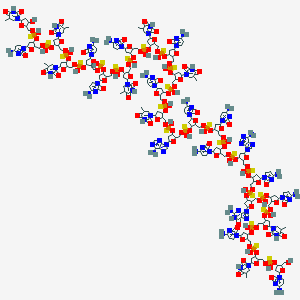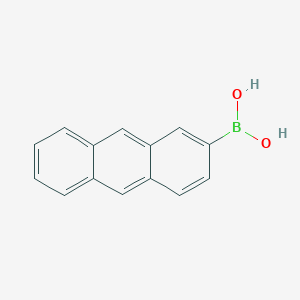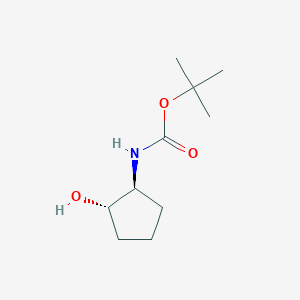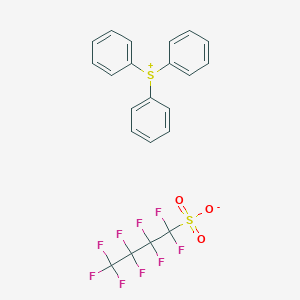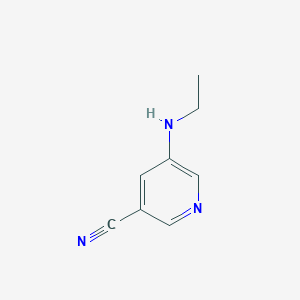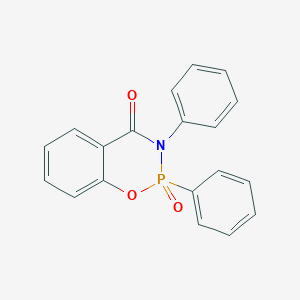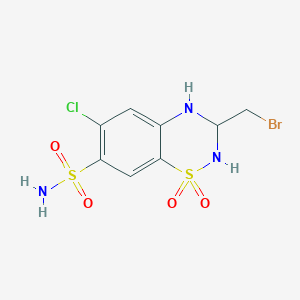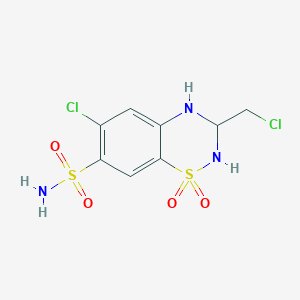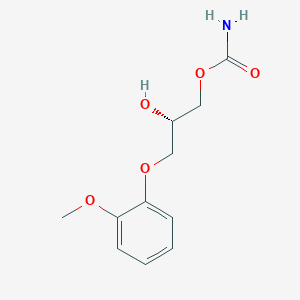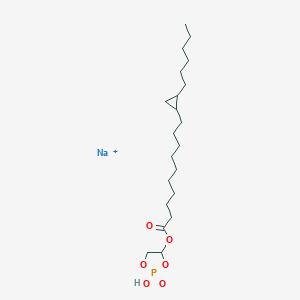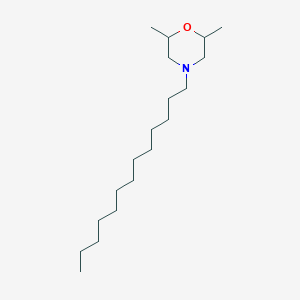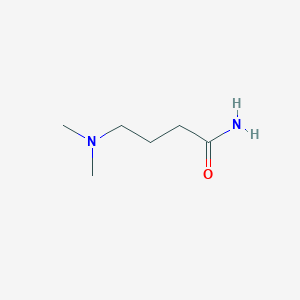
4-Dimethylaminobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dimethylaminobutyramide, also known as DMAB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMAB is a tertiary amide that has been synthesized through various methods, including the reaction of 4-dimethylaminobutyryl chloride with ammonia or amine compounds.
Wirkmechanismus
The mechanism of action of 4-Dimethylaminobutyramide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. 4-Dimethylaminobutyramide has also been shown to inhibit the production of nitric oxide, which plays a role in inflammation and immune response.
Biochemische Und Physiologische Effekte
4-Dimethylaminobutyramide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and edema in rats. 4-Dimethylaminobutyramide has been shown to inhibit the production of prostaglandins and other inflammatory mediators, as well as the production of nitric oxide.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Dimethylaminobutyramide in lab experiments is its potential as a building block for the synthesis of various compounds, including peptides, esters, and amides. 4-Dimethylaminobutyramide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. However, one limitation of using 4-Dimethylaminobutyramide in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
Future research on 4-Dimethylaminobutyramide could focus on its potential applications in drug development, particularly in the development of new anti-inflammatory and analgesic drugs. 4-Dimethylaminobutyramide could also be studied for its potential as a building block for the synthesis of novel compounds, including polymers and copolymers. Additionally, further research could be conducted on the mechanism of action of 4-Dimethylaminobutyramide, as well as its potential toxicity and safety in various applications.
Synthesemethoden
The synthesis of 4-Dimethylaminobutyramide can be achieved through various methods, including the reaction of 4-dimethylaminobutyryl chloride with ammonia or amine compounds. This reaction results in the formation of 4-Dimethylaminobutyramide, which can then be purified through recrystallization or chromatography. Other methods of synthesis include the reaction of 4-dimethylaminobutyric acid with acetic anhydride or the reaction of 4-dimethylaminobutyric acid with thionyl chloride followed by reaction with dimethylamine.
Wissenschaftliche Forschungsanwendungen
4-Dimethylaminobutyramide has been widely studied for its potential applications in various fields, including pharmaceuticals, organic synthesis, and materials science. In pharmaceuticals, 4-Dimethylaminobutyramide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs. 4-Dimethylaminobutyramide has also been used in the synthesis of various compounds, including peptides, esters, and amides. In materials science, 4-Dimethylaminobutyramide has been used as a building block for the synthesis of polymers and copolymers.
Eigenschaften
CAS-Nummer |
157400-29-8 |
|---|---|
Produktname |
4-Dimethylaminobutyramide |
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
4-(dimethylamino)butanamide |
InChI |
InChI=1S/C6H14N2O/c1-8(2)5-3-4-6(7)9/h3-5H2,1-2H3,(H2,7,9) |
InChI-Schlüssel |
YGTHBVOCTPFJHQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC(=O)N |
Kanonische SMILES |
CN(C)CCCC(=O)N |
Synonyme |
Butanamide, 4-(dimethylamino)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



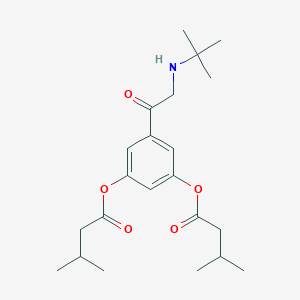
![5,5'-Dinitro[1,1'-biphenyl]-3,3'-dicarboxylic acid](/img/structure/B114804.png)
